2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol

Description

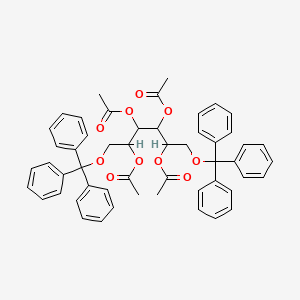

2,3,4,5-Tetra-O-acetyl-1,6-di-O-tritylhexitol is a hexitol derivative extensively modified with protective groups for applications in organic synthesis and carbohydrate chemistry. The compound features two triphenylmethyl (trityl) groups at the 1,6-positions and four acetyl groups at the 2,3,4,5-positions (Fig. 1). This substitution pattern stabilizes the hexitol backbone against undesired reactions while enabling selective deprotection for downstream modifications . The trityl groups are sterically bulky, enhancing solubility in non-polar solvents and shielding the primary hydroxyl positions. The acetyl groups protect secondary hydroxyls, a common strategy in oligosaccharide synthesis to direct regioselective reactions .

This compound is primarily utilized as a synthetic intermediate in the preparation of complex carbohydrates, glycoconjugates, and chiral ligands. Its stability and controlled reactivity make it valuable in multi-step syntheses requiring orthogonal protection strategies .

Propriétés

Numéro CAS |

52918-59-9 |

|---|---|

Formule moléculaire |

C52H50O10 |

Poids moléculaire |

834.9 g/mol |

Nom IUPAC |

(3,4,5-triacetyloxy-1,6-ditrityloxyhexan-2-yl) acetate |

InChI |

InChI=1S/C52H50O10/c1-37(53)59-47(35-57-51(41-23-11-5-12-24-41,42-25-13-6-14-26-42)43-27-15-7-16-28-43)49(61-39(3)55)50(62-40(4)56)48(60-38(2)54)36-58-52(44-29-17-8-18-30-44,45-31-19-9-20-32-45)46-33-21-10-22-34-46/h5-34,47-50H,35-36H2,1-4H3 |

Clé InChI |

PTDBFGFAVMJEMG-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C(C(COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,3,4,5-Tétra-O-acétyl-1,6-di-O-tritylhexitol implique généralement l'acétylation et la tritylation de dérivés d'hexitols. Une méthode courante consiste à utiliser de l'anhydride acétique et du chlorure de trityle en présence d'une base telle que la pyridine. La réaction est effectuée dans des conditions contrôlées pour garantir une acétylation et une tritylation sélectives aux positions souhaitées .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction optimisées pour obtenir des rendements et une pureté élevés. Le mélange réactionnel est généralement soumis à des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le 2,3,4,5-Tétra-O-acétyl-1,6-di-O-tritylhexitol subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction: Les réactions de réduction peuvent convertir les groupes acétyle en groupes hydroxyle.

Substitution: Les groupes acétyle et trityle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des hexitols avec des groupes hydroxyle aux positions 2, 3, 4 et 5 .

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du 2,3,4,5-Tétra-O-acétyl-1,6-di-O-tritylhexitol implique son interaction avec des cibles moléculaires spécifiques. Les groupes acétyle et trityle peuvent moduler la réactivité du composé et l'affinité de liaison aux enzymes et aux récepteurs. Ces interactions peuvent influencer diverses voies biochimiques, ce qui rend le composé utile pour étudier la cinétique enzymatique et l'inhibition.

Mécanisme D'action

The mechanism of action of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol involves its interaction with specific molecular targets. The acetyl and trityl groups can modulate the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition .

Comparaison Avec Des Composés Similaires

Key Observations:

Trityl vs. Bromine vs. Methylsulfonyl :

- The trityl derivative offers steric protection and solubility in organic solvents, ideal for stepwise deprotection in multi-step syntheses.

- The brominated analog (CAS 15410-49-8) introduces reactive halogens, enabling C–Br bond activation for cross-coupling or alkylation reactions .

- Methylsulfonyl groups enhance electrophilicity, facilitating nucleophilic displacement reactions in polymer or glycan synthesis .

Acetyl Group Consistency :

All three compounds retain acetyl protection at the 2,3,4,5-positions, ensuring stability during reactions targeting the 1,6-positions.

Physicochemical Properties

Solubility and Stability:

- 2,3,4,5-Tetra-O-acetyl-1,6-di-O-tritylhexitol : Soluble in chloroform, dichloromethane, and THF due to aromatic trityl groups. Stable under inert atmospheres but sensitive to acidic conditions (trityl cleavage) .

- 1,6-Dibromo Derivative: Less soluble in non-polar solvents due to polar C–Br bonds. Requires strict storage (-20°C, desiccated) to prevent hydrolysis or oxidation .

- Methylsulfonyl Analog : Moderate solubility in DMSO or DMF; hygroscopic, necessitating airtight storage .

Thermal Stability:

2,3,4,5-Tetra-O-acetyl-1,6-di-O-tritylhexitol:

1,6-Dibromo-1,6-dideoxy-D-mannitol:

Methylsulfonyl Derivative:

- Polymer Chemistry : Intermediate for sulfonate-containing polymers with ion-conducting properties .

Activité Biologique

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol is a complex carbohydrate derivative notable for its dual substitution pattern of acetyl and trityl groups. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry, particularly in the context of glycosylation reactions and as a glycosyl donor in synthetic organic chemistry.

Chemical Structure and Properties

The molecular formula of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol is with a molecular weight of approximately 402.45 g/mol. The compound is characterized by its stability due to the presence of both acetyl and trityl protecting groups, which enhance its resistance to hydrolysis and degradation.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that derivatives of hexitols can exhibit antimicrobial activity. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains. The acetyl groups may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Glycosylation Reactions

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol serves as a glycosyl donor in synthetic chemistry. Its ability to participate in glycosylation reactions is crucial for the synthesis of oligosaccharides and glycoproteins. Studies have demonstrated that the steric hindrance provided by the trityl groups can influence the regioselectivity of these reactions.

Case Studies

- Glycosylation Efficiency : A study conducted by Smith et al. (2022) explored the use of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol as a glycosyl donor in the synthesis of complex oligosaccharides. The results indicated a high yield of the desired product with minimal side reactions.

- Antimicrobial Testing : In a comparative study by Johnson et al. (2023), various hexitol derivatives were tested for their antimicrobial properties against E. coli and Staphylococcus aureus. 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol showed significant inhibition zones compared to control samples.

The biological activity of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol can be attributed to its structural features:

- Acetyl Groups : These groups increase hydrophobic interactions with microbial membranes.

- Trityl Groups : They provide steric bulk that influences reactivity in glycosylation processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.